molecular formula C15H14INO2 B7524393 2-iodo-N-(3-methoxybenzyl)benzamide

2-iodo-N-(3-methoxybenzyl)benzamide

Cat. No.: B7524393
M. Wt: 367.18 g/mol
InChI Key: OUIGEZITRUYJGX-UHFFFAOYSA-N
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Description

2-Iodo-N-(3-methoxybenzyl)benzamide (IUPAC name: 2-iodo-N-(3-methoxybenzyl)benzamide) is a halogenated benzamide derivative with the molecular formula C₁₅H₁₄INO₂ (exact mass: 353.159 g/mol) . Its structure features a benzamide core substituted with an iodine atom at the ortho position and a 3-methoxybenzyl group attached to the nitrogen (Fig. 1). This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing selenazolone derivatives (e.g., ebselen analogs) via cyclization reactions .

Properties

IUPAC Name

2-iodo-N-[(3-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-19-12-6-4-5-11(9-12)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIGEZITRUYJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:
  • Substituent Position : The 4-methoxybenzyl analog (73% yield) outperforms the 2-methoxyethyl derivative (34% yield) , likely due to reduced steric hindrance and improved nucleophilicity of the 4-methoxybenzylamine.
  • Functional Groups : The morpholine-containing analog achieves a high yield (78%) , attributed to the electron-donating morpholine group enhancing reactivity. Conversely, the trifluoromethyl biphenyl analog yields 49% , possibly due to steric and electronic effects of the CF₃ group.

Spectral and Structural Comparisons

Infrared (IR) Spectroscopy:
  • 2-Iodo-N-(2-methoxyethyl)benzamide : Strong carbonyl (C=O) stretch at 1645 cm⁻¹ and N-H bend at 1530 cm⁻¹ .
  • 2-Iodo-N-(3-methoxybenzyl)benzamide : Expected similar C=O stretch (~1650 cm⁻¹) with additional C-O-C stretch from the methoxy group (~1250 cm⁻¹) .
Nuclear Magnetic Resonance (NMR):
  • 1H NMR :
    • 3-Methoxybenzyl group : Aromatic protons resonate at 6.8–7.3 ppm , with methoxy protons as a singlet near 3.8 ppm .
    • 4'-Trifluoromethylbiphenyl analog : Distinct ¹⁹F NMR signal at -62.5 ppm for CF₃ .
  • 13C NMR :
    • Iodo-substituted aromatic carbons appear at ~95–140 ppm , while the carbonyl carbon resonates near 165 ppm .

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